Cas no 5768-44-5 (8H-furo[3,2-h]chromen-8-one)

8H-Furo[3,2-h]chromen-8-one is a fused heterocyclic compound featuring a furochromenone core structure. This scaffold is of significant interest in organic and medicinal chemistry due to its potential as a precursor for bioactive molecules. The compound's rigid polycyclic framework offers stability and distinct electronic properties, making it valuable in photochemical applications and as a building block for complex molecular architectures. Its structural motif is commonly explored in the development of fluorescent probes, optoelectronic materials, and pharmacologically active agents. The presence of both furan and chromenone moieties enhances its utility in synthetic transformations, enabling diverse functionalization for tailored applications in material science and drug discovery.
8H-furo[3,2-h]chromen-8-one structure
8H-furo[3,2-h]chromen-8-one structure
Product Name:8H-furo[3,2-h]chromen-8-one
CAS No:5768-44-5
MF:C11H6O3
MW:186.163543224335
CID:1606123
PubChem ID:3083917
Update Time:2025-06-11

8H-furo[3,2-h]chromen-8-one Chemical and Physical Properties

Names and Identifiers

    • 8H-furo[3,2-h]chromen-8-one
    • 8H-Furo(3,2-h)(1)benzopyran-8-one
    • 8H-Furo[3,2-h][1]benzopyran-8-one
    • furo[3,2-h]chromen-8-one
    • DTXSID00206383
    • Pseudoisopsoralen
    • 5768-44-5
    • isosporalen
    • Inchi: 1S/C11H6O3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6H
    • InChI Key: MLMVLVJMKDPYBM-UHFFFAOYSA-N
    • SMILES: O1C=CC2=CC=C3C=CC(=O)OC3=C12

Computed Properties

  • Exact Mass: 186.03168
  • Monoisotopic Mass: 186.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.44

8H-furo[3,2-h]chromen-8-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-366172-1.0g
8H-furo[3,2-h]chromen-8-one
5768-44-5
1.0g
$0.0 2023-03-02

Additional information on 8H-furo[3,2-h]chromen-8-one

8H-furo[3,2-h]chromen-8-one (CAS No. 5768-44-5): An Overview of a Promising Heterocyclic Compound

8H-furo[3,2-h]chromen-8-one (CAS No. 5768-44-5) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as furochromone, belongs to the class of chromones and is characterized by its unique fused-ring structure, which includes a furan ring and a benzopyran ring. The molecular formula of 8H-furo[3,2-h]chromen-8-one is C13H8O3, and it has a molecular weight of 212.19 g/mol.

The furochromone scaffold has been extensively studied due to its potential biological activities and pharmacological properties. Recent research has highlighted its antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. The compound's ability to modulate various biological pathways and targets has sparked interest in both academic and industrial settings.

In terms of its chemical synthesis, 8H-furo[3,2-h]chromen-8-one can be prepared through several routes. One common method involves the condensation of 2-hydroxyacetophenone with furfural in the presence of an acid catalyst. This reaction typically yields high purity furochromone with good yields. Another approach involves the cyclization of 2-(2-furyl)benzaldehyde with malononitrile, followed by hydrolysis and decarboxylation steps to form the final product.

The structural features of 8H-furo[3,2-h]chromen-8-one contribute to its diverse biological activities. The presence of the furan ring enhances the compound's lipophilicity, which facilitates its cellular uptake and distribution. The benzopyran ring, on the other hand, provides a rigid structure that can interact with various biomolecules, such as enzymes and receptors. These properties make furochromone an attractive scaffold for drug design and optimization.

Recent studies have explored the antioxidant properties of 8H-furo[3,2-h]chromen-8-one. In vitro assays have shown that this compound can effectively scavenge free radicals and inhibit lipid peroxidation. These findings suggest that furochromone may have potential applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant activity, 8H-furo[3,2-h]chromen-8-one has demonstrated anti-inflammatory effects. Research conducted on animal models has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. These anti-inflammatory properties make furochromone a potential candidate for treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The anticancer potential of 8H-furo[3,2-h]chromen-8-one has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, furochromone has been found to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer cells. These findings suggest that furochromone may have therapeutic potential in cancer treatment.

Beyond its biological activities, 8H-furo[3,2-h]chromen-8-one has also been studied for its photophysical properties. The compound exhibits strong fluorescence under UV light, which makes it useful as a fluorescent probe for various applications in bioimaging and sensing. The ability to track the distribution and behavior of furochromone in biological systems can provide valuable insights into its mechanisms of action.

In conclusion, 8H-furo[3,2-h]chromen-8-one (CAS No. 5768-44-5) is a versatile heterocyclic compound with a wide range of biological activities and potential applications in medicine and biotechnology. Its unique structural features and diverse pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new aspects of this compound's behavior and utility, it is likely that furochromone will play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.

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